

Steric hindrance effects of 4-tert-Butyl-N,N-dimethylaniline

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Compound of Interest

Compound Name: **4-tert-Butyl-N,N-dimethylaniline**

Cat. No.: **B1206110**

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<_ A Comprehensive Technical Guide to the Steric Hindrance Effects of **4-tert-Butyl-N,N-dimethylaniline**

Section 1: Executive Summary

4-tert-Butyl-N,N-dimethylaniline is a substituted aromatic amine that serves as an exemplary model for the study of steric hindrance in organic chemistry. Its structure uniquely combines two sterically demanding groups: a bulky tert-butyl group para to a pyramidal N,N-dimethylamino group. This arrangement creates a fascinating interplay of electronic and steric effects that profoundly influence the molecule's reactivity at two key sites: the aromatic ring and the nitrogen lone pair. This technical guide provides an in-depth analysis of these steric effects, supported by mechanistic discussions, comparative data, and detailed experimental protocols. We will explore how steric hindrance dictates regioselectivity in electrophilic aromatic substitution and modulates the nucleophilicity and basicity of the nitrogen center, offering critical insights for researchers in synthesis, catalysis, and drug development.

Section 2: Molecular Profile and Synthesis

The unique reactivity of **4-tert-Butyl-N,N-dimethylaniline** stems directly from its architecture. The tert-butyl group is one of the bulkiest alkyl substituents, while the dimethylamino group, though electronically activating, also presents considerable steric bulk around the nitrogen atom.

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for **4-tert-Butyl-N,N-dimethylaniline** is provided below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₉ N	[1]
Molecular Weight	177.29 g/mol	[1] [2]
Appearance	Liquid	[2]
Boiling Point	250-253 °C	[2]
Density	0.906 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.529	[2]

Synthesis Protocol: Reductive Amination of 4-tert-Butylaniline

A common and efficient method to synthesize the title compound is via the reductive amination of 4-tert-butylaniline. This method avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.

Reaction: 4-tert-Butylaniline + Formaldehyde + Sodium triacetoxyborohydride → **4-tert-Butyl-N,N-dimethylaniline**

Methodology:

- To a stirred solution of 4-tert-butylaniline (1.0 eq) in dichloromethane (DCM), add aqueous formaldehyde (2.2 eq, 37% solution).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise over 30 minutes, controlling any effervescence.
- Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **4-tert-Butyl-N,N-dimethylaniline**.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carbonyl group than sodium borohydride, allowing the intermediate iminium ion to form before reduction occurs, which is crucial for achieving a high yield.

Section 3: Case Study I - Steric Shielding of the Aromatic Ring

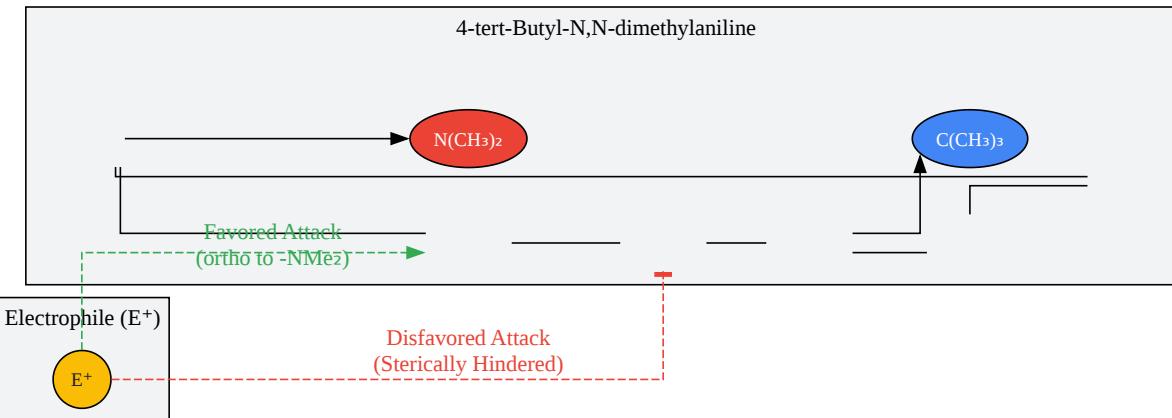
The N,N-dimethylamino group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) due to the donation of the nitrogen's lone pair into the π -system.^[3] However, in **4-tert-Butyl-N,N-dimethylaniline**, the para position is blocked, and the reactivity of the ortho positions is dramatically influenced by the steric bulk of the adjacent tert-butyl group.

Regioselectivity in Electrophilic Aromatic Substitution

While the electron-donating nature of the tert-butyl group slightly activates the ring, its primary role is steric.^{[4][5]} The bulky group effectively shields the ortho positions (relative to the amino group), making an electrophilic attack at these sites significantly less favorable.^{[6][7]} Therefore, electrophilic substitution occurs almost exclusively at the positions ortho to the powerful N,N-dimethylamino directing group (C2 and C6).^[6]

For example, in reactions like halogenation, the bulky tert-butyl group directs the incoming electrophile to the positions adjacent to the dimethylamino group.^[6]

Diagram: Steric Hindrance in Electrophilic Aromatic Substitution



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Caption: Steric hindrance from the tert-butyl group disfavors electrophilic attack at C3/C5.

Section 4: Case Study II - Steric Congestion at the Nitrogen Center

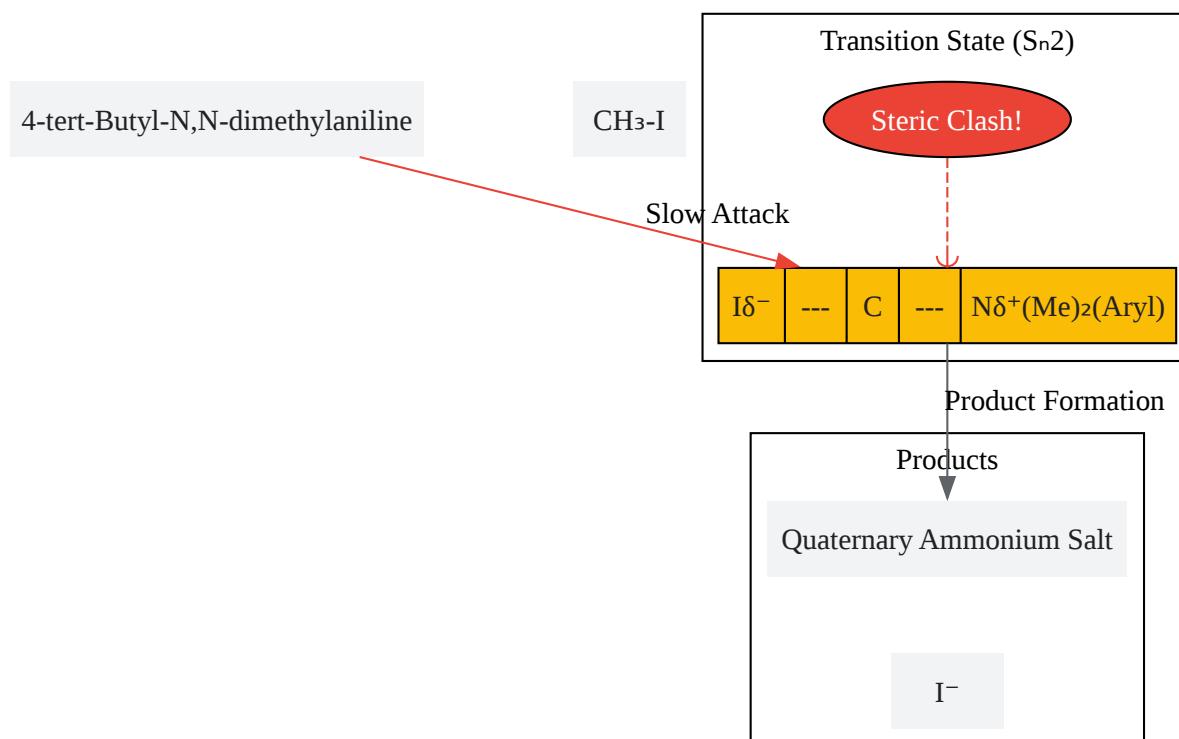
The steric environment also profoundly impacts the availability and reactivity of the nitrogen's lone pair of electrons. This affects both its Lewis basicity (ability to donate electrons to a Lewis acid, including a proton) and its nucleophilicity in reactions like N-alkylation.

Effects on Lewis Basicity and Nucleophilicity

Bulky groups around a Lewis basic center can weaken its strength by introducing steric strain in the resulting acid-base adduct.[8] This phenomenon, known as "F-strain" (front strain), makes it physically difficult for the Lewis acid and base to approach each other.[8] While the alkyl groups on the nitrogen are electron-donating and should increase basicity, extreme steric hindrance can override this electronic effect.[9] Studies on highly hindered anilines have shown that their basicity can be dramatically lower than expected based on electronic effects alone, a phenomenon attributed to steric hindrance to solvation and protonation.[10]

This steric congestion significantly retards the rate of reactions where the nitrogen acts as a nucleophile, such as in N-alkylation (the Menshutkin reaction). The transition state for S_N2 attack by the nitrogen on an alkyl halide is highly crowded, raising the activation energy and slowing the reaction compared to less hindered anilines like N,N-dimethylaniline.

Diagram: Steric Hindrance in N-Alkylation



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Caption: Steric crowding raises the energy of the S_N2 transition state for N-alkylation.

Section 5: Applications in Research and Development

Understanding the steric profile of **4-tert-Butyl-N,N-dimethylaniline** and related structures is critical for several fields:

- Medicinal Chemistry: Steric shielding can be a deliberate design element. A bulky group can be installed to block a specific site on a drug molecule from metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing its biological half-life.
- Catalysis: The molecule is used as an amine initiator or accelerator in polymerization reactions.^{[1][2]} Its specific steric and electronic properties can control the rate and outcome of these processes.
- Organic Synthesis: Hindered anilines can act as "non-nucleophilic bases" in certain contexts. Furthermore, the predictable regioselectivity it exhibits makes it a useful starting material for constructing highly substituted aromatic compounds. For instance, it has been used in oxidative coupling reactions with indoles.^{[1][6]}

Section 6: Conclusion

4-tert-Butyl-N,N-dimethylaniline is more than just a chemical compound; it is a powerful tool for teaching and understanding the profound impact of steric hindrance on chemical reactivity. The tert-butyl group acts as a "steric gatekeeper," overriding electronic effects to dictate the site of electrophilic attack on the aromatic ring. Concurrently, the congested environment around the nitrogen atom tempers its intrinsic basicity and nucleophilicity. These well-defined effects make it an invaluable substrate for researchers and developers aiming to control reaction outcomes by rationally designing the steric environment of their molecules.

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